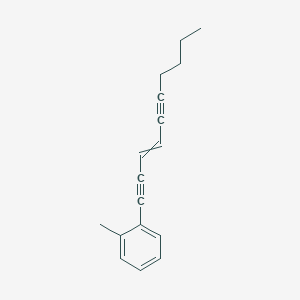
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a dec-3-ene-1,5-diyn-1-yl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the coupling of a dec-3-ene-1,5-diyn-1-yl halide with a methyl-substituted benzene derivative under palladium-catalyzed conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants. The reaction temperature is typically maintained between 50-80°C.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the methyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene and 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
Uniqueness: The presence of the dec-3-ene-1,5-diyn-1-yl group and the specific substitution pattern on the benzene ring confer unique chemical and physical properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
823228-08-6 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-2-methylbenzene |
InChI |
InChI=1S/C17H18/c1-3-4-5-6-7-8-9-10-14-17-15-12-11-13-16(17)2/h8-9,11-13,15H,3-5H2,1-2H3 |
Clé InChI |
UBNIGRNFKFOCFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


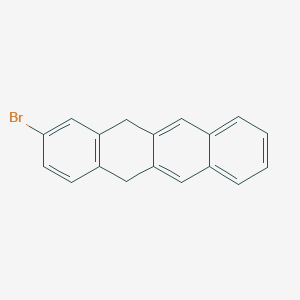
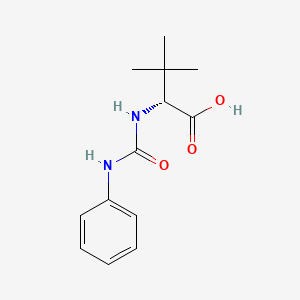
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
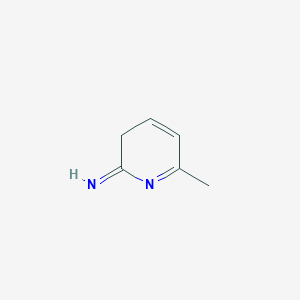
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
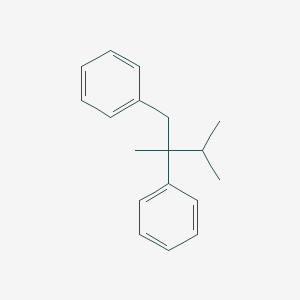
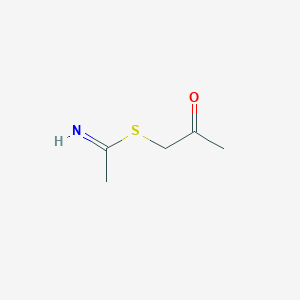
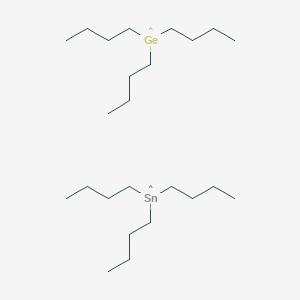
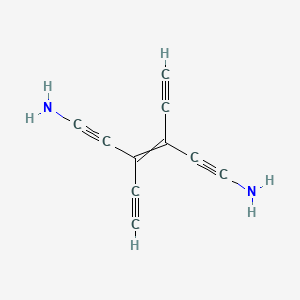
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
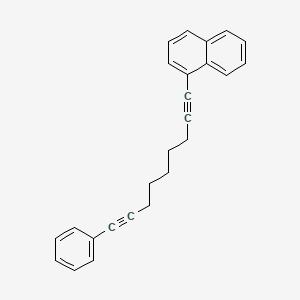
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)

